molecular formula C13H7NO2 B2479032 11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene CAS No. 338415-32-0

11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene

Cat. No.: B2479032
CAS No.: 338415-32-0
M. Wt: 209.204
InChI Key: OABFCLARSJNXIU-UHFFFAOYSA-N
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Description

11,15-Dioxa-14-azatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-1(10),2,4,6,8,12(16),13-heptaene is a polycyclic heterocyclic compound characterized by a fused tetracyclic framework containing two oxygen atoms (11,15-dioxa) and one nitrogen atom (14-aza). The complex ring system includes a bicyclo[8.6.0] backbone with additional bridging oxygen and nitrogen atoms, creating a rigid, planar structure.

Properties

IUPAC Name

11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO2/c1-2-4-9-8(3-1)5-6-10-12(9)13-11(15-10)7-14-16-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFCLARSJNXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene typically involves multi-step organic reactions. The process often starts with simpler organic molecules that undergo cyclization and functional group transformations to form the desired tetracyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the tetracyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
The compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique tetracyclic structure allows chemists to explore various synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and materials science.

Reaction Mechanisms
Research has shown that 11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene can undergo multiple types of chemical reactions:

  • Oxidation : Using reagents such as potassium permanganate or chromium trioxide to yield ketones or carboxylic acids.
  • Reduction : Employing hydrogen gas in the presence of palladium catalysts to produce alcohols or amines.
  • Substitution Reactions : Nucleophilic and electrophilic substitutions can occur at specific positions on the tetracyclic ring.

Biological Research Applications

Therapeutic Potential
Studies have investigated the compound's biological activity and its interactions with biomolecules. Preliminary findings suggest potential therapeutic properties including:

  • Anti-inflammatory Effects : The compound may inhibit certain inflammatory pathways.
  • Anticancer Activity : Research indicates possible mechanisms by which it may affect cancer cell proliferation.

Industrial Applications

Material Development
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique structure can enhance the properties of polymers and other materials used in various applications.

Case Study 1: Synthesis of Novel Compounds

A research team utilized this compound as a precursor to synthesize a series of novel heterocyclic compounds with potential pharmacological activity. The study highlighted the compound's versatility in facilitating complex reactions leading to diverse product formation.

In a biological assessment study published in a peer-reviewed journal, researchers examined the anti-inflammatory properties of the compound through in vitro assays on human cell lines. Results demonstrated significant inhibition of pro-inflammatory cytokines when treated with varying concentrations of the compound.

Mechanism of Action

The mechanism of action of 11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7.3.1.0⁵,¹³]tridecane

  • Structure : A tricyclic compound with three oxygen atoms and one nitrogen atom. Unlike the target compound, it lacks a fused tetracyclic system and features methyl substituents at positions 4, 8, and 12.
  • Synthesis : Synthesized via acid-induced retro-Asinger and Asinger reactions, yielding comparable efficiency to literature methods (60–70%) .
  • Key Difference : The absence of a fused heptaene system reduces rigidity and π-conjugation compared to the target compound.

10,15-Dihydroxy-14-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one

  • Structure : A tetracyclic system with a ketone group, hydroxy, and methoxy substituents. The nitrogen atom is positioned at C10, and the compound belongs to the aristolactam alkaloid class .
  • Bioactivity : Aristolactams are associated with anti-inflammatory and cytotoxic properties. The hydroxyl and methoxy groups enhance solubility and hydrogen-bonding capacity, unlike the unsubstituted target compound .

Methyl 11,14,16-Triphenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carboxylate

  • Structure : Features two nitrogen atoms (14,15-diaza) and aromatic phenyl substituents. The carboxylate ester at C10 introduces polarity .
  • Crystallography : Reported in Acta Crystallographica Section E, this compound exhibits intermolecular hydrogen bonding, influencing its solid-state packing .

Key Observations :

  • Substituents like hydroxy and methoxy groups significantly alter solubility and bioactivity.
  • The target compound’s lack of polar groups may limit its interaction with biological targets compared to aristolactam derivatives .

Biological Activity

The compound 11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene is a complex organic molecule characterized by its unique tetracyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structure

The IUPAC name for the compound is derived from its complex tetracyclic framework, which includes both oxygen and nitrogen heteroatoms. The molecular formula is C13H7N1O2C_{13}H_{7}N_{1}O_{2} with a molecular weight of approximately 209.204 g/mol.

Physical Properties

PropertyValue
Molecular Weight209.204 g/mol
CAS Number338415-32-0
InChI KeyInChI=1S/C13H7NO2/...

The biological activity of This compound is largely attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
  • Receptor Binding : It may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • DNA Intercalation : This compound could intercalate into DNA strands, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of tetracyclic compounds similar to this one showed significant anticancer properties by inducing apoptosis in cancer cells through DNA intercalation .
    • Another research highlighted that the compound exhibited cytotoxic effects against various cancer cell lines in vitro, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • Research indicated that related compounds displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Toxicological Studies :
    • Toxicity assessments revealed that while some derivatives are effective against pests (e.g., mosquito larvae), they also pose risks to non-target organisms . This underscores the importance of evaluating the ecological impact of such compounds.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of This compound , it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
15,16-dioxa-3-azatetracyclo[11.2.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaeneAnticancer and antimicrobial properties
14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaeneEnzyme inhibition

These comparisons highlight how variations in structure can lead to differences in biological activity and therapeutic potential.

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